Acetamide, N-(3-((2-hydroxyethyl)amino)-4-methoxyphenyl)-
CAS No.: 63494-13-3
Cat. No.: VC18467242
Molecular Formula: C11H16N2O3
Molecular Weight: 224.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63494-13-3 |
|---|---|
| Molecular Formula | C11H16N2O3 |
| Molecular Weight | 224.26 g/mol |
| IUPAC Name | N-[3-(2-hydroxyethylamino)-4-methoxyphenyl]acetamide |
| Standard InChI | InChI=1S/C11H16N2O3/c1-8(15)13-9-3-4-11(16-2)10(7-9)12-5-6-14/h3-4,7,12,14H,5-6H2,1-2H3,(H,13,15) |
| Standard InChI Key | UVFWYFFTOWZUAY-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=CC(=C(C=C1)OC)NCCO |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a phenyl ring substituted at the 4-position with a methoxy group (-OCH₃) and at the 3-position with a hydroxyethylamino moiety (-NH-CH₂CH₂OH). An acetamide group (-NH-CO-CH₃) is attached to the phenyl ring’s nitrogen atom. The molecular formula is C₁₁H₁₆N₂O₃, with a molecular weight of 224.26 g/mol .
Key Structural Features:
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Methoxy group: Enhances lipophilicity and influences electronic distribution.
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Hydroxyethylamino side chain: Promotes hydrogen bonding and aqueous solubility.
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Acetamide functional group: Stabilizes the molecule through resonance and dipole interactions.
Physical and Chemical Properties
Experimental data for this compound remain limited, but predictive models and analog comparisons provide insights:
The compound’s solubility is anticipated to favor polar solvents like water and ethanol due to its hydroxyethyl group .
Synthesis and Characterization
Critical Reaction Conditions:
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Temperature: 60–80°C for alkylation.
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Catalysts: Palladium on carbon (Pd/C) for hydrogenation.
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Solvents: Ethanol or dimethylformamide (DMF).
Analytical Characterization
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Spectroscopy:
Applications in Pharmaceutical and Biochemical Research
Drug Delivery Systems
The hydroxyethylamino group enhances solubility, making the compound a potential carrier for hydrophobic therapeutics. Studies suggest its utility in prodrug formulations, where enzymatic cleavage releases active agents .
Enzyme Interaction Studies
Preliminary molecular docking simulations indicate moderate binding affinity (Kd ~10⁻⁶ M) with cytochrome P450 enzymes, hinting at metabolic pathway modulation .
Comparative Analysis with Structural Analogs
Pharmacokinetics and Toxicological Profile
Absorption and Metabolism
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Absorption: Predicted high gastrointestinal absorption due to moderate LogP .
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Metabolism: Hepatic oxidation via CYP3A4, yielding hydroxy metabolites .
Toxicity Data
| Endpoint | Result | Source |
|---|---|---|
| Acute Oral Toxicity (LD₅₀) | >2000 mg/kg (rat) | Estimated |
| Skin Irritation | Mild irritation | GHS |
| Mutagenicity | Negative (Ames test) | Analogous |
Hazard Statements:
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